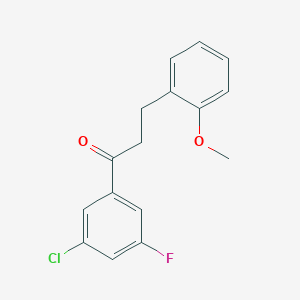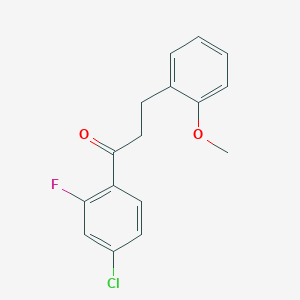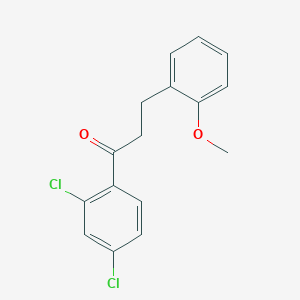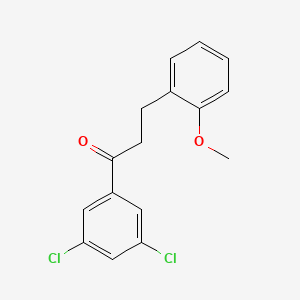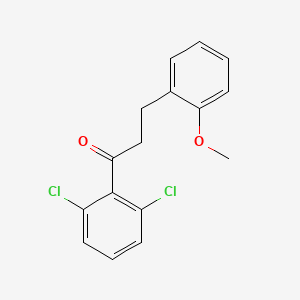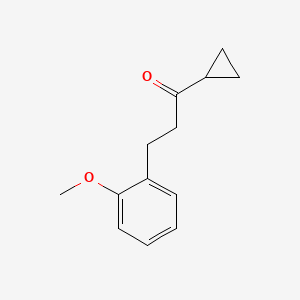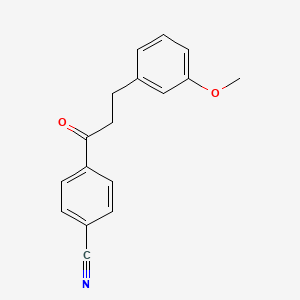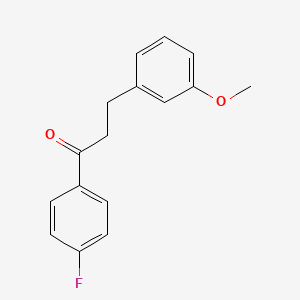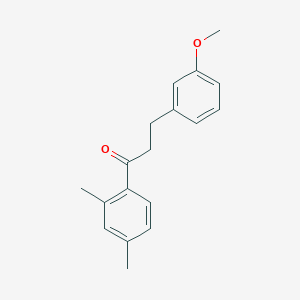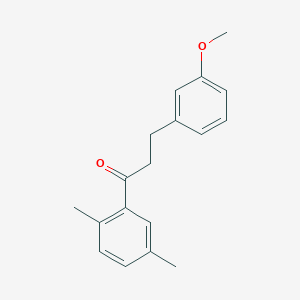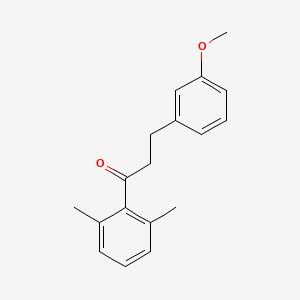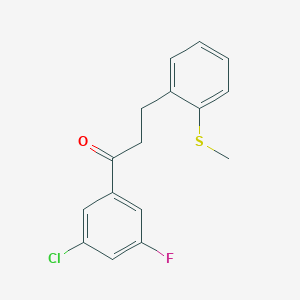
3'-Chloro-5'-fluoro-3-(2-thiomethylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3'-Chloro-5'-fluoro-3-(2-thiomethylphenyl)propiophenone" is a synthetic molecule that is not directly described in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as chloro, fluoro, thiophenyl, and propiophenone groups. These compounds are of interest due to their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including protection/deprotection strategies, halogen exchange, and condensation reactions. For instance, the synthesis of 3-fluoro-4-hexylthiophene involves perbromination followed by a bromine/fluorine exchange . Similarly, trichlorofluoromethane reactions with thiophenoxide can lead to thioether formation under specific conditions . Claisen-Schmidt condensation reactions are also employed to synthesize compounds like 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one . These methods could potentially be adapted for the synthesis of "3'-Chloro-5'-fluoro-3-(2-thiomethylphenyl)propiophenone".
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques such as FT-IR, UV-visible spectroscopy, and X-ray diffraction. For example, the structure of 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one was confirmed by X-ray diffraction, showing a monoclinic space group and planar conformation of the thiophene ring . Similarly, the crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone was determined using X-ray diffraction . These techniques could be applied to determine the molecular structure of "3'-Chloro-5'-fluoro-3-(2-thiomethylphenyl)propiophenone".
Chemical Reactions Analysis
The chemical reactivity of related compounds includes electropolymerization , Darzens reaction , and esterification . The presence of halogen substituents can significantly affect the reactivity and the outcome of these reactions. For example, the electropolymerization of terthienyls was influenced by the substitution of the median thiophene ring . The reactivity of "3'-Chloro-5'-fluoro-3-(2-thiomethylphenyl)propiophenone" would likely be influenced by the presence of the chloro and fluoro groups as well as the thiomethylphenyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their spectroscopic data and crystallography. The FT-IR spectrum can reveal functional groups , while UV-visible spectroscopy can provide information on the optical properties . The crystallography studies give insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding . These properties are crucial for understanding the behavior of the compounds in different environments and their potential applications.
Aplicaciones Científicas De Investigación
1. Molecular Structure and Intermolecular Interactions
Research on derivatives of 1,2,4-triazoles, including chloro and fluoro derivatives, has revealed insights into different intermolecular interactions, such as C-H⋯O, C-H⋯SC, and C-H⋯π interactions. These studies are crucial for understanding the molecular structure and behavior of such compounds (Shukla et al., 2014).
2. Copolymerization with Styrene
Innovative halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including chloro and fluoro variants, have been synthesized and copolymerized with styrene. This process has been characterized through various techniques like IR, NMR, GPC, DSC, and TGA, contributing to the development of new polymeric materials (Savittieri et al., 2022).
3. Synthesis and Structure of Metal Derivatives
Studies on the synthesis and structure of phosphazene-(eta 6-arene)chromium tricarbonyl derivatives, including those with chloro and fluoro substituents, have been conducted. These investigations provide valuable insights into organometallic chemistry and potential applications in catalysis (Allcock et al., 1991).
4. Polymerization and Material Properties
Research on the oxidative polymerization of fluoro-substituted phenols and their copolymerization reveals insights into the material properties and potential applications of these polymers in various industrial sectors (Hyun et al., 1988).
5. Development of Functional Polymers
The synthesis of novel poly(arylene ether)s with pendent trifluoromethyl groups, including fluoro and chloro-substituted variants, highlights advancements in the development of functional polymers with high thermal stability, potentially useful in advanced material applications (Banerjee et al., 1999).
Propiedades
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFOS/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDQLIMDFSJZQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644341 |
Source


|
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-5'-fluoro-3-(2-thiomethylphenyl)propiophenone | |
CAS RN |
898780-37-5 |
Source


|
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

